Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(2-hydroxyethyl)-

Description

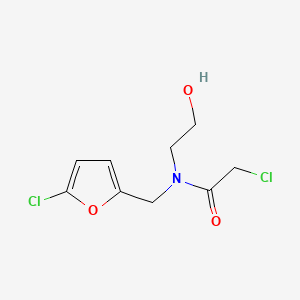

The compound Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(2-hydroxyethyl)- is a chloroacetamide derivative characterized by two distinct substituents: a 5-chloro-2-furanylmethyl group and a 2-hydroxyethyl group. Chloroacetamides are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis.

Properties

CAS No. |

75228-88-5 |

|---|---|

Molecular Formula |

C9H11Cl2NO3 |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C9H11Cl2NO3/c10-5-9(14)12(3-4-13)6-7-1-2-8(11)15-7/h1-2,13H,3-6H2 |

InChI Key |

NCSQPKYSVSDEEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)CN(CCO)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Chloroacetamides exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

- Furan vs. Phenyl Substituents: The 5-chloro-2-furanylmethyl group in the target compound may confer distinct electronic and steric effects compared to phenyl rings in alachlor or propisochlor.

- Hydroxyethyl vs. Alkoxy Groups : The 2-hydroxyethyl substituent increases polarity and hydrogen-bonding capacity compared to methoxymethyl or ethoxymethyl groups in alachlor or propisochlor. This could reduce soil adsorption in agrochemical applications but improve solubility in pharmaceutical formulations .

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group likely lowers the logP value compared to analogs like alachlor (logP ~3.0), enhancing water solubility .

- Stability : Furan rings are susceptible to oxidation, which may reduce environmental persistence compared to phenyl-substituted analogs like pretilachlor .

Agrochemical Potential

Compounds like alachlor and propisochlor are widely used herbicides, suggesting that the target compound’s furan and hydroxyethyl groups could be optimized for selective weed control. However, the hydroxyethyl group’s hydrophilicity may require formulation adjustments to improve field efficacy .

Pharmaceutical Relevance

The furan moiety may further modulate interactions with biological targets .

Q & A

Q. What are the critical functional groups in 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(2-hydroxyethyl)acetamide, and how do they influence its chemical reactivity?

The compound contains three key functional groups:

- Chloroacetamide backbone : The chlorine atom at the 2-position increases electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack (e.g., in substitution reactions) .

- 5-Chlorofuranyl methyl group : The electron-withdrawing chlorine on the furan ring enhances stability and directs regioselectivity in cross-coupling reactions .

- 2-Hydroxyethyl group : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents and facilitating interactions with biological targets . Methodological Insight : IR and NMR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹, NH proton at δ 6.5–7.5 ppm) are essential for verifying these groups .

Q. What synthetic routes are reported for similar N-substituted chloroacetamides, and how can they be adapted for this compound?

Common strategies include:

- Stepwise acylation : Reacting 5-chloro-2-furanmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide core, followed by N-alkylation with 2-hydroxyethyl bromide .

- One-pot coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the furan moiety after initial acylation . Optimization Tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to minimize byproducts like dimerized intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Byproducts often arise from:

- Competitive hydrolysis : The chloroacetamide group is prone to hydrolysis under aqueous conditions. Use anhydrous solvents (e.g., THF) and inert atmospheres to suppress this .

- Over-alkylation : Excess 2-hydroxyethyl halide can lead to quaternary ammonium salts. Control stoichiometry (1:1 molar ratio) and employ slow addition techniques . Case Study : In , a byproduct (2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)) formed due to incomplete purification. Column chromatography (silica gel, 20% EtOAc/hexane) resolved this .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Advanced approaches include:

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The trifluoromethyl and chlorofuranyl groups show high affinity for hydrophobic pockets .

- HOMO-LUMO analysis : Assess electron distribution to predict reactivity. used DFT calculations (B3LYP/6-31G*) to correlate electronic properties with antimicrobial activity . Validation : Compare computational results with in vitro assays (e.g., MIC values against E. coli) .

Q. How do structural analogs of this compound differ in pharmacokinetic properties, and what modifications could enhance bioavailability?

Key analogs and their properties:

| Compound Name | Molecular Formula | Unique Features | Bioactivity Insights |

|---|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Lacks polar hydroxyethyl group | Lower solubility, higher logP |

| N-(4-Fluorophenyl)acetamide | C₈H₈FNO | Fluorine enhances metabolic stability | Extended half-life in vivo |

Modification Strategy : Introduce a sulfonyl group to the hydroxyethyl chain to improve water solubility without compromising target binding .

Contradictions and Resolutions

Q. Discrepancies in reported yields for similar chloroacetamide syntheses: How can these be resolved?

Yields vary due to:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) impact cross-coupling efficiency. achieved 75% yield with Suzuki coupling, while reported 60% using SN2 alkylation .

- Purification methods : HPLC vs. recrystallization affects recovery rates. Pre-purification via acid-base extraction can remove unreacted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.